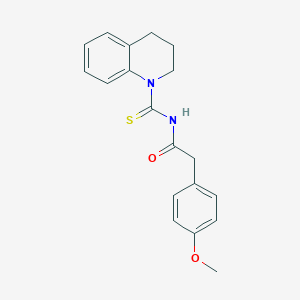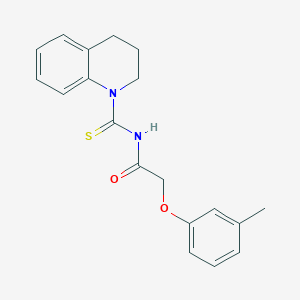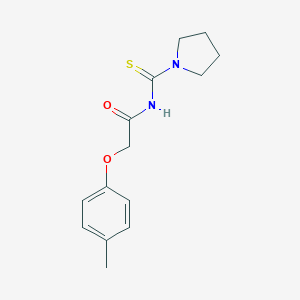![molecular formula C19H20N2O3S B320799 ethyl 4-({[(3-phenylpropanoyl)amino]carbothioyl}amino)benzoate](/img/structure/B320799.png)
ethyl 4-({[(3-phenylpropanoyl)amino]carbothioyl}amino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ethyl 4-({[(3-phenylpropanoyl)amino]carbothioyl}amino)benzoate is an organic compound with the molecular formula C19H20N2O3S It is a derivative of benzoic acid and is characterized by the presence of an ethyl ester group, a phenylpropanoyl group, and a carbamothioyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-({[(3-phenylpropanoyl)amino]carbothioyl}amino)benzoate typically involves a multi-step process:
Formation of the Intermediate: The initial step involves the reaction of 4-aminobenzoic acid with ethyl chloroformate to form ethyl 4-aminobenzoate.
Acylation: The ethyl 4-aminobenzoate is then acylated with 3-phenylpropanoic acid chloride in the presence of a base such as pyridine to yield ethyl 4-{[(3-phenylpropanoyl)amino]benzoate.
Thiocarbamoylation: Finally, the ethyl 4-{[(3-phenylpropanoyl)amino]benzoate is reacted with thiophosgene to introduce the carbamothioyl group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
ethyl 4-({[(3-phenylpropanoyl)amino]carbothioyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The phenylpropanoyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The carbamothioyl group can be reduced to form amines.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzoates.
Scientific Research Applications
ethyl 4-({[(3-phenylpropanoyl)amino]carbothioyl}amino)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 4-({[(3-phenylpropanoyl)amino]carbothioyl}amino)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The phenylpropanoyl group may interact with hydrophobic pockets, while the carbamothioyl group can form hydrogen bonds with amino acid residues. These interactions can alter the conformation and function of the target proteins, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-aminobenzoate: Lacks the phenylpropanoyl and carbamothioyl groups.
Ethyl 4-{[(3-phenylpropanoyl)amino]benzoate: Lacks the carbamothioyl group.
Ethyl 4-{[(3-phenylpropanoyl)carbamoyl]amino}benzoate: Contains a carbamoyl group instead of a carbamothioyl group.
Uniqueness
ethyl 4-({[(3-phenylpropanoyl)amino]carbothioyl}amino)benzoate is unique due to the presence of both the phenylpropanoyl and carbamothioyl groups, which confer distinct chemical and biological properties. These functional groups enable specific interactions with molecular targets, making the compound valuable for various research applications.
Properties
Molecular Formula |
C19H20N2O3S |
|---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
ethyl 4-(3-phenylpropanoylcarbamothioylamino)benzoate |
InChI |
InChI=1S/C19H20N2O3S/c1-2-24-18(23)15-9-11-16(12-10-15)20-19(25)21-17(22)13-8-14-6-4-3-5-7-14/h3-7,9-12H,2,8,13H2,1H3,(H2,20,21,22,25) |
InChI Key |
ZBYJUEMOHLZCHX-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)CCC2=CC=CC=C2 |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)CCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-({[(4-methoxyphenyl)acetyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B320718.png)
![4-{[(butyrylamino)carbothioyl]amino}-N-(4-ethoxyphenyl)benzenesulfonamide](/img/structure/B320722.png)
![N-butyryl-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]thiourea](/img/structure/B320724.png)

![N-[(4-bromo-3-chlorophenyl)carbamothioyl]-3,4,5-trimethoxybenzamide](/img/structure/B320728.png)
![N-[(4-cyanophenyl)carbamothioyl]-3,4,5-trimethoxybenzamide](/img/structure/B320729.png)


![2-(2,4-dichlorophenoxy)-N-[[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamothioyl]propanamide](/img/structure/B320735.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(3,4,5-trimethoxybenzoyl)thiourea](/img/structure/B320740.png)


![N-[[4-(acetylsulfamoyl)phenyl]carbamothioyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B320744.png)
![N-[(3-chloro-1-benzothien-2-yl)carbonyl]-N'-(tetrahydro-2-furanylmethyl)thiourea](/img/structure/B320747.png)
